3-Cyano-4-nitrobenzoic acid
Description
3-Cyano-4-nitrobenzoic acid is an organic compound with the molecular formula C8H4N2O4 It is a derivative of benzoic acid, featuring both a cyano group (-CN) and a nitro group (-NO2) attached to the benzene ring
Properties
IUPAC Name |
3-cyano-4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c9-4-6-3-5(8(11)12)1-2-7(6)10(13)14/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDLSOMGEKEXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350540-03-2 | |
| Record name | 3-cyano-4-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyano-4-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3-cyanobenzoic acid. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Another method involves the direct cyanation of 4-nitrobenzoic acid. This reaction can be achieved using a cyanating agent such as copper(I) cyanide (CuCN) in the presence of a suitable catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of 3-Cyano-4-nitrobenzoic acid typically involves large-scale nitration and cyanation processes. These processes are carried out in specialized reactors designed to handle the corrosive nature of the reagents and the exothermic nature of the reactions. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The cyano group at the 3-position participates in nucleophilic substitutions. For example:
-
Sandmeyer Reaction : The nitro group can be reduced to an amine, followed by diazotization and substitution with cyanide. A patent describes converting 2-fluoro-4-aminobenzoic acid (derived from nitro reduction) to 3-fluoro-4-cyanobenzoic acid using NaNO₂/HCl and a cyanate source .
-
Halogen Exchange : 2-Chloro-4-nitrobenzoic acid undergoes halogen exchange with metal fluorides to form 2-fluoro-4-nitrobenzoic acid, a precursor for further functionalization .
Reduction Reactions
The nitro group is reducible under catalytic hydrogenation or chemical reducing conditions:
-
Catalytic Hydrogenation : Palladium/carbon or nickel catalysts convert the nitro group to an amino group. For instance, 2-fluoro-4-nitrobenzoic acid is reduced to 2-fluoro-4-aminobenzoic acid .
-
Chemical Reduction : Fe/HCl or SnCl₂/HCl systems also achieve nitro-to-amine conversion .
Carboxylic Acid Derivative Formation
The -COOH group undergoes typical acid reactions:
-
Amidation : 3-Cyano-4-nitrobenzoic acid reacts with amines using coupling agents like bis(2-oxo-3-oxazolidinyl)phosphoryl chloride (BOP-Cl) to form amides. A 50% yield was reported in a coupling reaction with 2-methyl-5-pentafluoroethyl-4-trifluoromethyl-2H-pyrazol-3-amine .
-
Esterification : The acid can be esterified using alcohols and acid catalysts, though specific data requires proprietary methods .
Oxidation and Functional Group Interconversion
-
Methyl Oxidation : In synthesis pathways, methyl groups on related compounds (e.g., 4-cyanotoluene) are oxidized to carboxylic acids using agents like sodium dichromate .
-
Nitrile Hydrolysis : While not directly observed for this compound, cyano groups in similar structures can hydrolyze to carboxylic acids under acidic/basic conditions.
Experimental Data Table
Mechanistic Insights
Scientific Research Applications
3-Cyano-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyano-4-nitrobenzoic acid depends on its specific application. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can participate in redox reactions, while the cyano group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect the function of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3-nitrobenzoic acid: Similar structure but with different positions of the cyano and nitro groups.
3-Nitrobenzoic acid: Lacks the cyano group.
4-Nitrobenzoic acid: Lacks the cyano group and has the nitro group in a different position.
Uniqueness
3-Cyano-4-nitrobenzoic acid is unique due to the presence of both the cyano and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Biological Activity
3-Cyano-4-nitrobenzoic acid (CNB) is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of CNB, including its antimicrobial properties, potential applications in anti-inflammatory and analgesic therapies, and interactions with biological systems.
Chemical Structure and Properties
3-Cyano-4-nitrobenzoic acid has the molecular formula CHNO, and its structure features a benzoic acid core with a cyano group and a nitro group at the 3 and 4 positions, respectively. This unique structure contributes to its reactivity and interaction with various biological molecules.
Antimicrobial Activity
Numerous studies have indicated that CNB exhibits significant antimicrobial properties. Research has shown that it is effective against several bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism behind this activity may involve the inhibition of specific metabolic pathways in bacteria, although detailed mechanisms are still under investigation.
Anti-inflammatory and Analgesic Properties
The derivatives of CNB have been explored for their anti-inflammatory and analgesic effects. For instance, studies suggest that CNB can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. By inhibiting these enzymes, CNB could potentially reduce inflammation and pain, making it valuable for therapeutic applications.
Interaction with Biological Molecules
Research indicates that CNB interacts with various biological molecules, including enzymes and DNA. Its ability to inhibit COX enzymes suggests potential applications in managing conditions characterized by inflammation, such as arthritis or other inflammatory diseases. Additionally, interaction studies have shown that CNB may influence DNA processes, indicating possible applications in cancer research.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of CNB against Escherichia coli, it was found that CNB significantly inhibited bacterial growth at certain concentrations. The study utilized standard disk diffusion methods to evaluate the antibacterial activity, revealing that higher concentrations of CNB resulted in larger zones of inhibition compared to control groups.
Case Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory effects of CNB derivatives in an animal model of induced inflammation. The results indicated a marked reduction in inflammatory markers such as prostaglandin E2 levels when treated with CNB derivatives compared to untreated controls. This suggests that CNB could serve as a basis for developing new anti-inflammatory drugs.
Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains; potential for new antimicrobial agents |
| Anti-inflammatory | Inhibits COX enzymes; reduces inflammation and pain |
| DNA Interaction | Potential influence on DNA processes; applications in cancer research |
Future Directions
The promising biological activities of 3-cyano-4-nitrobenzoic acid highlight its potential as a lead compound for drug development. Further research is necessary to elucidate the precise mechanisms of action, optimize its efficacy, and explore its safety profile in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
